![molecular formula C10H16N2O4 B14886191 N-[[2-Morpholinoethyl]]maleamic acid](/img/structure/B14886191.png)
N-[[2-Morpholinoethyl]]maleamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-Morpholinoethyl]]maleamic acid is a compound that belongs to the class of maleamic acids, which are derivatives of maleic anhydride. This compound is characterized by the presence of a morpholine ring attached to the maleamic acid structure. Maleamic acids are known for their versatile reactivity and are used in various chemical and biological applications.
Méthodes De Préparation
The synthesis of N-[[2-Morpholinoethyl]]maleamic acid typically involves the reaction of maleic anhydride with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as toluene, and the product is obtained through a condensation reaction. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial production methods for maleamic acids often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
N-[[2-Morpholinoethyl]]maleamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-[[2-Morpholinoethyl]]maleamic acid involves its ability to form stable amide bonds with other molecules. This reactivity is due to the presence of the carboxylic acid group in the maleamic acid structure, which can react with amines to form amide bonds. The compound can also undergo reversible transamidation reactions, allowing it to participate in dynamic combinatorial chemistry .
Comparaison Avec Des Composés Similaires
N-[[2-Morpholinoethyl]]maleamic acid can be compared with other maleamic acid derivatives, such as N-ethylmaleamic acid and N-phenylmaleamic acid. These compounds share similar reactivity but differ in their substituents, which can affect their chemical and physical properties . For example:
N-ethylmaleamic acid: Contains an ethyl group instead of the morpholine ring, making it less bulky and potentially more reactive in certain reactions.
N-phenylmaleamic acid: Contains a phenyl group, which can introduce aromaticity and affect the compound’s solubility and reactivity.
This compound is unique due to the presence of the morpholine ring, which can enhance its solubility in water and other polar solvents, making it more versatile for various applications .
Propriétés
Formule moléculaire |
C10H16N2O4 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
(E)-4-(2-morpholin-4-ylethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H16N2O4/c13-9(1-2-10(14)15)11-3-4-12-5-7-16-8-6-12/h1-2H,3-8H2,(H,11,13)(H,14,15)/b2-1+ |
Clé InChI |
FHTNKHDZDFOFAB-OWOJBTEDSA-N |
SMILES isomérique |
C1COCCN1CCNC(=O)/C=C/C(=O)O |
SMILES canonique |
C1COCCN1CCNC(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


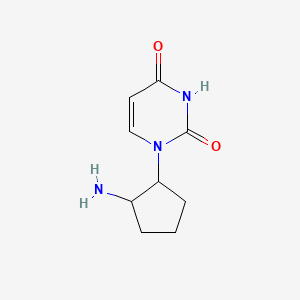
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
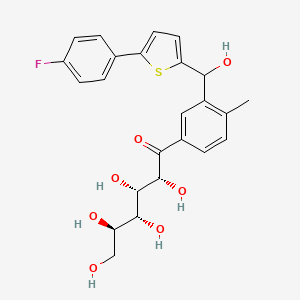

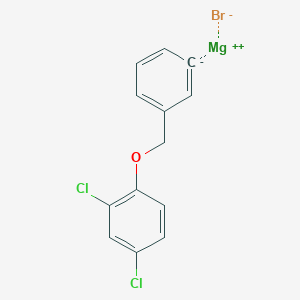

![(2R)-2-[Fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14886163.png)
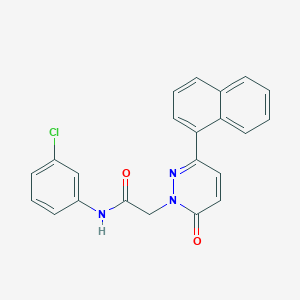
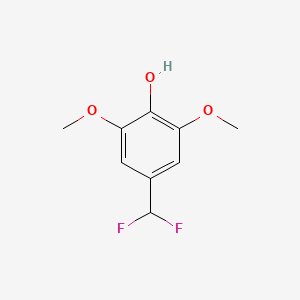
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-isopropylcyclopropanecarboxamide](/img/structure/B14886189.png)
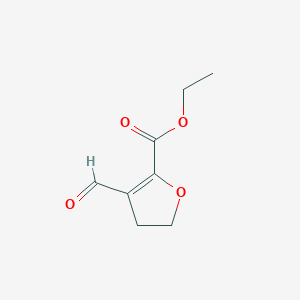
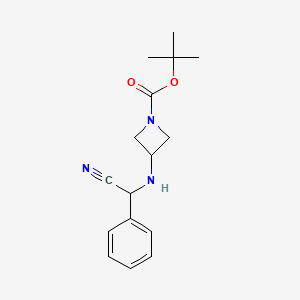
![N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine](/img/structure/B14886215.png)

